4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide

TrmD inhibition antibacterial fragment screening SAM-competitive inhibitors

4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide (CAS 1801143-25-8; molecular formula C₇H₅N₃O₂S; MW 195.20) is a heterocyclic fragment consisting of a fused thieno[2,3-d]pyrimidine core with a 4-oxo (hydroxy) tautomer and a primary carboxamide at the 5-position. This compound is the minimal pharmacophoric scaffold that was identified in a fragment-based screen as a competitive inhibitor of bacterial tRNA-(N¹G37) methyltransferase (TrmD), binding in the S-adenosylmethionine (SAM) pocket.

Molecular Formula C7H5N3O2S
Molecular Weight 195.20 g/mol
CAS No. 1801143-25-8
Cat. No. B8052946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide
CAS1801143-25-8
Molecular FormulaC7H5N3O2S
Molecular Weight195.20 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)N=CNC2=O)C(=O)N
InChIInChI=1S/C7H5N3O2S/c8-5(11)3-1-13-7-4(3)6(12)9-2-10-7/h1-2H,(H2,8,11)(H,9,10,12)
InChIKeyCENLVQSIEROTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide (CAS 1801143-25-8) – Core Scaffold Procurement for TrmD Inhibitor Development


4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide (CAS 1801143-25-8; molecular formula C₇H₅N₃O₂S; MW 195.20) is a heterocyclic fragment consisting of a fused thieno[2,3-d]pyrimidine core with a 4-oxo (hydroxy) tautomer and a primary carboxamide at the 5-position . This compound is the minimal pharmacophoric scaffold that was identified in a fragment-based screen as a competitive inhibitor of bacterial tRNA-(N¹G37) methyltransferase (TrmD), binding in the S-adenosylmethionine (SAM) pocket . Its structural assignment as the 5-carboxamide regioisomer, rather than the 6-carboxamide or carboxylic acid variants, is critical: the 5-carboxamide forms a specific hydrogen-bond network with the pyrimidone oxygen and the ribose pocket residues that is not recapitulated by other positional isomers .

Why Thieno[2,3-d]pyrimidine Isomers Cannot Substitute for 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide


The thieno[2,3-d]pyrimidine scaffold tolerates multiple regioisomeric and functional-group variations (e.g., 6-carboxamide, 5-carboxylic acid, 2-carboxamide, or non-amidated 4(3H)-one cores), but only the 5-carboxamide–4-oxo configuration places the hydrogen-bond donor/acceptor motif in the precise geometry required for SAM-pocket engagement in TrmD . In the Hill et al. (2013) fragment-to-lead campaign, fused core variations with altered heteroatom placement (isoxazole vs. thiophene) or shifted carboxamide vectors showed significant potency losses across multiple Gram-negative TrmD isozymes; for example, a five-membered ring replacement that altered the trajectory of the substituent at the 3-position resulted in an entropic penalty and reduced inhibitory activity . Furthermore, the carboxylic acid analog (CAS 1104926-91-1) lacks the critical amide N–H hydrogen-bond donor that contacts the conserved E116 residue of TrmD, a contact absent in SAM binding itself and essential for inhibitor-induced ordering of the lid domain . These structural requirements mean that seemingly minor core variations produce functionally distinct molecules that cannot be interchanged without compromising target engagement and selectivity.

Quantitative Differentiation Evidence for 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide Against Closest Analogs


Fragment 1 Core vs. Isoxazole-Pyrimidone Core: TrmD Inhibitory Potency Across Gram-Negative Isozymes

In the AstraZeneca fragment screen (14,000 compounds at 100 μM), the fused thieno-pyrimidone core bearing the 5-carboxamide (represented as fragment 1 / compound 1 scaffold) demonstrated IC₅₀ < 50 μM against both H. influenzae and S. aureus TrmD isozymes, with the thiophene sulfur's larger atomic radius enforcing a non-planar, bioactive conformation of the 3-position substituent . In contrast, the isoxazole-fused analog, while equipotent against the Gram-positive isozyme, adopted a planar geometry at the 3-position that resulted in a significant entropic penalty and loss of potency for non-phenyl substituents, limiting its broad-spectrum utility . The thieno core of compound 1 exhibited E. coli TrmD IC₅₀ = 17 μM, compared to 120 μM for a six-membered ring-fused variant, a 7-fold potency advantage attributed to the five-membered thiophene's vectorial preference .

TrmD inhibition antibacterial fragment screening SAM-competitive inhibitors

Selectivity Over Human SAM-Utilizing Enzymes: Bacterial TrmD vs. Human PRMT1 and SET7/9

Compounds elaborated from the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide scaffold, including the 4MCB co-crystal ligand and nanomolar leads, demonstrated no detectable activity against representative human SAM-utilizing enzymes PRMT1 and SET7/9 when tested at concentrations up to 100 μM . This selectivity is rooted in the structural divergence between bacterial TrmD and its human functional orthologue TRM5, which share no sequence or structural homology within the SAM-binding domain . In the PDB 9SDV structure, a 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide derivative likewise showed selectivity for S. aureus TrmD over an off-target panel of methyltransferases, with no inhibition of Gram-negative bacteria or human methyltransferases .

target selectivity human orthologue counter-screening antibacterial safety margin

Co-Crystal Structural Evidence: Unique Lid-Ordering Mechanism Not Observed with 6-Carboxamide or Carboxylic Acid Analogs

The co-crystal structure of N-[4-(aminomethyl)benzyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide with H. influenzae TrmD (PDB 4MCC, 1.95 Å resolution) revealed a hydrogen bond between the pyrimidone N7 and Oγ of S132, plus a novel interaction between the terminal amine of the elaborated amide side chain and the carboxylate of E116 . Critically, the 5-carboxamide oxygen forms an intramolecular hydrogen bond with the cognate amide nitrogen, locking the trajectory of the phenyl substituent into the ribose pocket . This binding mode induces ordering of the TrmD lid domain in the absence of tRNA—a phenomenon not reported for any other SAM-competitive scaffold . In contrast, the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (PDB 4MCD, lacking the carboxamide) binds in the same pocket but does not establish the E116 interaction, losing the lid-ordering capability .

X-ray crystallography TrmD lid domain ordering SAM-pocket binding mode

Synthetic Tractability and Derivatization Efficiency vs. 6-Carboxamide Regioisomer

The 4-hydroxythieno[2,3-d]pyrimidine-5-carboxamide scaffold is synthesized via a three-step Gewald-type condensation–cyclization sequence (condensation of a disubstituted ketone with ethyl cyanoacetate, sulfur-mediated thiophene ring formation, and cyclization with formamidine acetate) that proceeds in moderate to good yields and allows introduction of substituents at the 3-position of the thiophene ring . This route provides direct access to the 5-carboxamide at the thiophene ring, whereas the 6-carboxamide regioisomer requires a fundamentally different synthetic strategy with lower overall efficiency and less flexibility for late-stage diversification . The 5-carboxamide position has been exploited in multiple independent TrmD inhibitor series, including the 2019 Zhong et al. study that generated derivatives with nanomolar potency against P. aeruginosa and M. tuberculosis TrmD , and the 2025 Hubner et al. nanoSAR campaign that functionalized the scaffold via CuAAC chemistry , demonstrating the scaffold's versatility as a synthetic entry point.

synthetic accessibility building block utility parallel library synthesis

Broad-Spectrum Potential Across Gram-Negative and Gram-Positive TrmD Isozymes vs. Narrow-Spectrum Scaffolds

The thieno[2,3-d]pyrimidine-5-carboxamide scaffold, when elaborated with appropriate substituents, achieves nanomolar inhibition across a panel of clinically relevant TrmD isozymes. In the Hill et al. lead series, optimized compounds (e.g., 27, 37, 38, 40, 43, 44, 51) exhibited IC₅₀ values of 0.18–0.91 μM across E. coli, A. baumannii, H. influenzae, K. pneumoniae, P. aeruginosa, and S. aureus TrmD . This broad-spectrum coverage contrasts with other antibacterial fragment scaffolds (e.g., oxazolidinone-derived fragments) that typically show narrow-spectrum activity limited to Gram-positive pathogens . The thienopyrimidinone core's ability to engage the highly conserved SAM pocket across diverse Gram-negative species is attributed to the flexibility of the 3-position substitution vector, which accommodates species-specific differences in the ribose and methionine sub-pockets .

antibacterial spectrum TrmD isozyme panel Gram-negative pathogens

Priority Application Scenarios for 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide (CAS 1801143-25-8)


Fragment-Based Antibacterial Lead Generation Targeting Gram-Negative TrmD

Use CAS 1801143-25-8 as the minimal pharmacophoric fragment for initiating a fragment-to-lead campaign against bacterial TrmD. The compound's co-crystal structure with H. influenzae TrmD (PDB 4MCC) provides a high-resolution (1.95 Å) template for structure-guided elaboration at the N-3 position to access the ribose and methionine sub-pockets of the SAM binding site. Procurement of this specific 5-carboxamide regioisomer ensures compatibility with the established synthetic route (Gewald condensation–cyclization) and access to the E116 interaction critical for lid-domain ordering .

Selectivity Counter-Screening Panel Assembly for SAM-Dependent Methyltransferases

Deploy the 5-carboxamide scaffold as a reference compound for assembling selectivity panels that differentiate bacterial TrmD from human SAM-utilizing enzymes (PRMT1, SET7/9, and TRM5). Since elaborated derivatives of this scaffold show no activity against human PRMT1 and SET7/9 at concentrations up to 100 μM, the core fragment serves as a validated negative control for human methyltransferase counter-screens, enabling efficient triage of off-target liability in hit expansion libraries .

Parallel Library Synthesis via Late-Stage Functionalization at the 3-Position

Leverage the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide core as a starting material for parallel amide coupling or CuAAC click-chemistry libraries. The synthetic accessibility of the 5-carboxamide scaffold via the three-step Hill route and its demonstrated compatibility with late-stage diversification (validated in the Zhong 2019 and Hubner 2025 TrmD inhibitor campaigns) make it a cost-effective building block for generating 100–500 compound libraries targeting the SAM-binding pocket of bacterial methyltransferases .

Structural Biology Reagent for TrmD Co-Crystallography and Biophysical Assays

Use the compound as a tool ligand for TrmD co-crystallography and biophysical fragment screening (SPR, TSA, or ITC). The availability of multiple high-resolution co-crystal structures (4MCC, 4MCB, 4MCD, 9SDV, 6JOF) provides a robust structural framework for interpreting SAR and guiding computational chemistry efforts. The fragment binds in the SAM pocket with a defined hydrogen-bond network, making it suitable as a reference compound for competitive binding assays and for validating new TrmD constructs from diverse bacterial species .

Quote Request

Request a Quote for 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.